tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate

Medicinal Chemistry Metabolic Stability Scaffold Optimization

Researchers developing peptidomimetics often face metabolic instability from aromatic tetrahydroquinoline cores. This fully saturated decahydroquinoline intermediate (CAS 1780337-60-1, C15H28N2O2, MW 268.39) offers a rational replacement by eliminating the oxidation-susceptible aromatic ring. - Orthogonal Boc protection enables sequential functionalization: first at the ring secondary amine, then at the exocyclic aminomethyl handle. - High Fsp³ and moderate cLogP (2.68) align with fragment-based lead generation profiles favoring three-dimensionality and target selectivity. - Available in research quantities (1 g-25 g) with 95% purity; custom synthesis options for specific stereoisomers upon request.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
Cat. No. B13243367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNC2C1CCCC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h11-13,16H,4-10H2,1-3H3,(H,17,18)
InChIKeyFFHRQIPXSNYAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate Overview


tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate (CAS 1780337-60-1, C15H28N2O2, MW 268.39 g/mol) is a synthetic organic compound classified as a carbamate ester . It comprises a fully saturated bicyclic decahydroquinoline scaffold linked via a methylene bridge to a tert-butyloxycarbonyl (Boc)-protected primary amine . This architecture functions primarily as a protected amine intermediate in medicinal chemistry campaigns, enabling the construction of conformationally constrained analogues of biologically active molecules . The Boc group provides orthogonal protection at the exocyclic amine, allowing for selective deprotection and further functionalization of the secondary amine within the decahydroquinoline ring system .

Scaffold Class Fully saturated decahydroquinoline core for conformationally constrained analogue synthesis
Protection Strategy Boc-protected exocyclic amine supports orthogonal deprotection and sequential ring functionalization
Selection Context May support metabolic-stability screening relative to partially unsaturated quinoline analogues

tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate – Substitution Risks


Simply choosing a generic Boc-protected amine or a closely related heterocyclic intermediate such as a tetrahydroquinoline analogue cannot guarantee equivalent downstream outcomes. The saturated decahydroquinoline ring system fundamentally alters conformational preferences and electronic properties compared to its partially hydrogenated counterparts [1]. Literature on analogous scaffolds indicates that tetrahydroquinoline cores are susceptible to metabolic aromatization by human liver microsomes, a liability that fully saturated decahydroquinoline systems may circumvent [2]. Additionally, the stereochemistry of the ring junction (cis vs. trans) in decahydroquinolines profoundly influences the diastereoselectivity of subsequent transformations, as demonstrated in alpha-alkylation studies where t-Boc derivatives in the cis series gave essentially pure equatorial alkylation while the trans series showed contrasting stereochemical outcomes [3]. Thus, procurement of the precise scaffold with controlled stereochemistry can be critical for reproducible synthetic outcomes.

Decahydroquinoline vs. Tetrahydroquinoline: aromatic core may introduce metabolic aromatization liability; saturation profile alters conformational preferences and electronic properties.
Boc-protected vs. Formamidine activation: stereochemical outcome of alpha-alkylation may differ; Boc group directs equatorial vs axial selectivity in cis/trans series.
Ring junction stereochemistry vs. Unspecified cis/trans ratio: diastereoselectivity of downstream transformations may shift away from expected profiles.

Evidence for tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate


Metabolic Stability: Decahydroquinoline vs. Tetrahydroquinoline

The fully saturated decahydroquinoline scaffold is hypothesized to exhibit superior metabolic stability compared to the partially unsaturated tetrahydroquinoline analogue. This inference is supported by a metabolic stability study on tetrahydroquinoline-containing peptidomimetics, where the tetrahydroquinoline core was explicitly identified as the metabolic soft spot leading to rapid degradation in mouse liver microsomes [1]. While no direct head-to-head comparison data for the two Boc-protected intermediates exists, the SAR campaign that followed this finding pursued replacement of the tetrahydroquinoline core with saturated systems to improve stability [1].

Metabolic Stability
Class-level inference
Predicted to improve vs. tetrahydroquinoline
Target: no direct data Comparator: poor stability reported
Supports scaffold selection for microsomal stability screening
Mouse liver microsome assay context; target compound data absent
Medicinal Chemistry Metabolic Stability Scaffold Optimization

Stereochemical Control by Boc Protection in Alkylation

In a foundational study on the alpha-alkylation of decahydroquinolines, the t-Boc (tert-butyloxycarbonyl) protecting group was shown to exert strong stereodirecting effects. For cis-decahydroquinoline substrates activated with t-Boc, alkylation proceeded with essentially exclusive equatorial selectivity, whereas the corresponding formamidine-activated substrates showed different stereochemical outcomes [1]. In the trans series, t-Boc derivatives gave mainly axial alkylation, in contrast to equatorial alkylation observed with formamidine activation [1]. This demonstrates that the Boc group is not merely a passive protecting group but actively dictates the stereochemical course of key bond-forming reactions.

Boc Stereocontrol
Head-to-head
t-Boc (cis): essentially pure equatorial alkylation
t-Boc (trans): mainly axial Formamidine: different outcome
Boc group actively directs diastereoselectivity in metalation-alkylation protocols
Quantitative ratio not available from source abstract
Synthetic Methodology Stereoselectivity Protecting Group Strategy

Physicochemical Comparison: Decahydroquinoline vs. Tetrahydroquinoline

The fully saturated decahydroquinoline core bestows distinct calculated physicochemical properties compared to its tetrahydroquinoline counterpart. Vendor data for the target compound reports a cLogP of 2.68 and a topological polar surface area (TPSA) of 50.36 Ų . By comparison, the tetrahydroquinoline analogue tert-butyl N-[(1,2,3,4-tetrahydroquinolin-4-yl)methyl]carbamate (CAS not available in the source) has a lower degree of saturation (two double bonds in the aromatic ring), which would be expected to increase lipophilicity and reduce three-dimensionality . These differences can impact key drug-like properties including solubility, permeability, and off-target promiscuity.

Physicochemical Profile
Cross-study comparable
cLogP: 2.68
TPSA: 50.36 Ų Tetrahydroquinoline: higher lipophilicity expected
Higher Fsp³ may support solubility and target-selectivity screening
Vendor-calculated properties; class-level expectation
Physicochemical Properties Drug-likeness CNS Penetration

Supplier Purity and QC Standards

The target compound is available from multiple vendors with documented purity levels that support rigorous scientific workflows. MolCore supplies the compound at ≥97% purity (NLT 97%) under an ISO-certified quality system, suitable for pharmaceutical R&D and quality control applications . Leyan offers the compound at 95% purity with batch-specific certification . In contrast, unprotected aminomethyl-decahydroquinoline or alternative protecting group variants (e.g., Fmoc, Cbz) are less commonly stocked at comparable purity levels, complicating direct sourcing for SAR campaigns.

Supplier Purity
Supporting evidence
NLT 97% (MolCore)
95% (Leyan) Unprotected/Fmoc/Cbz analogues: data not systematically available
Certified purity supports synthesis reproducibility
Vendor Certificate of Analysis context; ISO-certified production
Quality Control Reproducibility Procurement

tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate – Applications


Metabolically Stable Peptidomimetic Synthesis

The fully saturated decahydroquinoline scaffold offers a rational replacement for metabolically labile tetrahydroquinoline cores in peptidomimetic drug discovery programs. As demonstrated in the MOR/DOR agonist/antagonist series, tetrahydroquinoline-containing compounds suffered from poor microsomal stability attributed to the core scaffold [1]. Incorporation of the decahydroquinoline-based intermediate can address this liability by eliminating the aromatic ring susceptible to oxidative metabolism [1].

Stereoselective Synthesis of Decahydroquinoline Alkaloids

The Boc protecting group on this intermediate provides predictable stereochemical control during alpha-alkylation reactions, as established by Meyers and Milot [2]. Researchers synthesizing pumiliotoxin C analogues or related decahydroquinoline alkaloids can exploit the equatorial selectivity observed with t-Boc-protected cis-decahydroquinoline substrates to access specific diastereomers [2].

Fragment-Based Discovery with sp³-Rich Scaffolds

The target compound's high fraction of sp³-hybridized carbons (Fsp³) and moderate cLogP of 2.68 align with the physicochemical profile increasingly favored in fragment-based lead generation. The decahydroquinoline core introduces three-dimensionality that can improve target selectivity and reduce off-target promiscuity compared to flat aromatic analogues .

Decahydroquinoline Library Construction

The orthogonal Boc protection of the exocyclic amine allows for sequential functionalization: first, the secondary amine in the decahydroquinoline ring can be derivatized; subsequently, Boc deprotection reveals the aminomethyl handle for further diversification. This enables efficient library construction for screening against biological targets where the decahydroquinoline scaffold has demonstrated activity, including CB2 receptor modulation, analgesic, and anti-inflammatory pathways [3].

Application
Selection Property
Validation Focus
Metabolically stable peptidomimetic synthesis
Fully saturated core vs. aromatic tetrahydroquinoline
Microsomal stability assay context
Stereoselective alkaloid synthesis
Boc-directed diastereoselectivity in alpha-alkylation
Cis/trans stereochemical outcome review
Fragment-based discovery with sp³-rich scaffolds
cLogP / TPSA / Fsp³ profile
Developability parameter screening
Decahydroquinoline library construction
Orthogonal Boc protection for sequential diversification
Pathway and target-engagement profiling
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